tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate
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Overview
Description
Tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate is an organic compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . It is a member of the carbamate family and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate typically involves the reaction of hexahydro-1H-furo[3,4-b]pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in high and ultra-high purity forms, suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate include:
- Tert-butyl N-{hexahydro-1H-pyrrol-3-yl}carbamate
- Tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-2-yl}carbamate
- Tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-4-yl}carbamate
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-9-6-15-5-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKSBCATNWZZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC2C1COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253641-10-8 |
Source
|
Record name | tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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